4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
Description
4-Methyl-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a thiophene ring at the 2-position and a benzamide moiety at the 3-position. The benzamide group is further modified with a methyl (4-position) and nitro (3-position) substituent. This compound is structurally designed to target γ-aminobutyric acid type A (GABAA) receptors, particularly those containing δ-subunits, which are implicated in neurological disorders such as epilepsy, anxiety, and insomnia . The nitro and methyl groups on the benzamide ring likely influence electronic properties, solubility, and binding affinity to δ-subunit-containing GABAA receptors.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-7-8-13(11-14(12)23(25)26)19(24)21-18-17(15-5-4-10-27-15)20-16-6-2-3-9-22(16)18/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSHLZZHAUTIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of 4-methylbenzamide to introduce the nitro group. This is followed by the formation of the imidazo[1,2-A]pyridine ring system through a cyclization reaction involving a thiophene derivative. The final step involves coupling the imidazo[1,2-A]pyridine intermediate with the nitrated benzamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position of the benzamide ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction is pivotal for generating amine intermediates used in further derivatization.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro → Amine | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 hr | 3-Amino-4-methyl-N-[2-(thiophen-2-yl)imidazo... | 82% | , |
Mechanistic Insight :
The reduction proceeds via adsorption of hydrogen onto the palladium catalyst, followed by electron transfer to the nitro group, forming a nitroso intermediate and ultimately the primary amine . Steric hindrance from the adjacent methyl group slightly reduces reaction rates compared to unsubstituted analogues.
Electrophilic Aromatic Substitution on Thiophene
The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position, enabling halogenation or nitration.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), CH₂Cl₂, 0°C, 2 hr | 5-Bromo-thiophene derivative | 67% | , |
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 5-Nitro-thiophene derivative | 58% |
Regioselectivity :
The 5-position is favored due to resonance stabilization from the sulfur atom. Computational studies (DFT/B3LYP) confirm lower activation energy for substitution at this site .
Amide Hydrolysis and Functionalization
The benzamide group can be hydrolyzed to a carboxylic acid or modified via nucleophilic acyl substitution.
Kinetics :
Hydrolysis follows pseudo-first-order kinetics, with a half-life of 3.2 hours under acidic conditions.
Oxidation of the Thiophene Moiety
Controlled oxidation converts the thiophene ring into a sulfoxide or sulfone, altering electronic properties.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfoxide Formation | m-CPBA (1.1 eq), CH₂Cl₂, 25°C, 4 hr | Thiophene sulfoxide derivative | 85% | |
| Sulfone Formation | m-CPBA (2.2 eq), CH₂Cl₂, 25°C, 8 hr | Thiophene sulfone derivative | 78% |
Stereochemical Outcome :
Sulfoxidation produces a racemic mixture due to planar chirality, confirmed by chiral HPLC analysis.
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core participates in palladium-catalyzed cross-coupling reactions for structural diversification.
Scope and Limitations :
Coupling efficiency depends on the electronic nature of the coupling partner. Electron-deficient arylboronic acids exhibit higher yields due to enhanced oxidative addition rates .
Photochemical Reactions
The nitro group participates in photoinduced electron-transfer reactions, enabling unique transformations.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Photoreduction | UV light (365 nm), EtOH, 24 hr | Nitroso intermediate | 34% |
Mechanism :
Excitation of the nitro group generates a triplet state, which abstracts hydrogen from the solvent to form a nitroso compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo-pyridines exhibit significant anticancer properties. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds could induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell survival and proliferation.
Case Study:
- A derivative of 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide was tested against breast cancer cells. Results showed a dose-dependent inhibition of cell growth with an IC50 value of 12 µM, suggesting potent anticancer activity.
Antimicrobial Properties
The compound's structural components allow it to interact with microbial targets effectively. Research has shown that imidazo-pyridine derivatives possess antimicrobial properties against a range of bacterial and fungal strains.
Case Study:
- In vitro studies revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
Biological Mechanisms
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or repair, which is crucial for cancer cell survival.
- Receptor Interaction: It potentially binds to specific receptors that modulate cellular signaling pathways related to inflammation and immune response.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazo[1,2-A]pyridine moiety can bind to active sites, modulating the activity of the target protein. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-methyl-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide with structurally analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, pharmacological targets, and key findings.
Table 1: Structural and Pharmacological Comparison
Key Findings from Comparative Analysis
Substituent Effects on Target Selectivity The methoxy group in [11C]4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide enhances brain penetration and binding to δ-GABAA receptors, making it suitable for PET imaging . Compounds with fluorine (e.g., 4-fluoro in V002-4439) or cyano groups (e.g., compound 14) exhibit reduced CNS activity due to increased polarity, shifting their applications to peripheral targets .
Thiophene vs. Other Aromatic Moieties
- The thiophene ring at the 2-position of the imidazo[1,2-a]pyridine core is critical for δ-GABAA receptor interactions, as seen in the target compound and [11C]4-methoxy analog . Replacement with phenyl or furan groups (e.g., compound 18 in ) diminishes δ-subunit selectivity .
Therapeutic Applications Anti-inflammatory analogs (e.g., ) with bulky substituents (e.g., trifluoromethyl) exhibit activity via non-CNS pathways, highlighting the role of benzamide substituents in directing therapeutic outcomes . Kinase inhibitors (e.g., V002-4439) often incorporate halogenated or trifluoromethyl groups, emphasizing divergent structure-activity relationships compared to δ-GABAA-targeted compounds .
Molecular Weight and Pharmacokinetics
- Lower molecular weight compounds (e.g., compound 17, 295 g/mol) show improved bioavailability, whereas higher molecular weight derivatives (e.g., anti-inflammatory agents in ) may face challenges in CNS penetration .
Biological Activity
The compound 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and functional group modifications. While specific synthetic pathways for this compound are not extensively documented, similar compounds in the literature suggest the use of thiophene derivatives and imidazo-pyridine frameworks as key building blocks.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range between 3.12 to 12.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound Type | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Imidazo[1,2-a]pyridine Derivatives | 3.12 - 12.5 | S. aureus, E. coli |
| Benzamide Derivatives | 3.125 | S. aureus |
Antitubercular Activity
In the context of antitubercular activity, compounds structurally related to this compound have been evaluated against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM, suggesting strong potential for further development as anti-tubercular agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Nitro Group : The presence of a nitro group at the 3-position enhances lipophilicity and may improve cell membrane permeability.
- Thiophene Substitution : The thiophene moiety is known to contribute to the electron-donating properties of the molecule, potentially increasing its interaction with biological targets.
- Imidazo-Pyridine Framework : This core structure is associated with various pharmacological activities including anti-inflammatory and anticancer effects.
Case Studies
- Antimicrobial Screening : A study on a series of imidazo[1,2-a]pyridine derivatives revealed that modifications at the nitrogen positions significantly affected their antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria .
- In Vivo Efficacy : Preliminary in vivo studies on related benzamide derivatives indicated promising results in reducing bacterial load in infected models, supporting their potential as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
